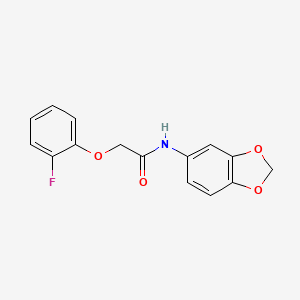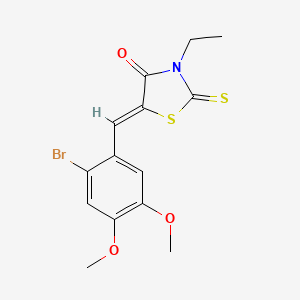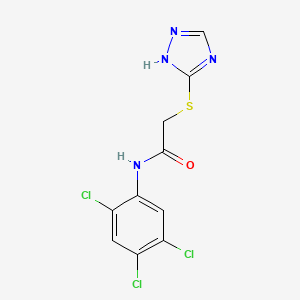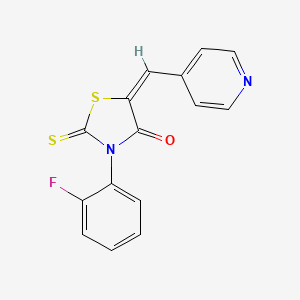![molecular formula C25H21N3O3 B4690329 1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione](/img/structure/B4690329.png)
1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione
Übersicht
Beschreibung
1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione is a complex organic compound that features both indole and quinazoline moieties. These structures are significant in medicinal chemistry due to their biological activities and potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. The preparation begins with the synthesis of the indole derivative, followed by the formation of the quinazoline moiety. Common synthetic routes include:
Fischer indole synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles.
Quinazoline synthesis: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Analyse Chemischer Reaktionen
1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, while the quinazoline structure can inhibit enzymes like tyrosine kinases. These interactions disrupt cellular signaling pathways, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other indole and quinazoline derivatives, such as:
1H-Indole, 2,3-dihydro-1,2-dimethyl-: This compound shares the indole structure but lacks the quinazoline moiety.
1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene-: Another indole derivative with different substituents.
Methyl (3,5-dihydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate: This compound has a similar indole structure but different functional groups.
The uniqueness of 1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione lies in its combined indole and quinazoline structures, which confer distinct biological activities and therapeutic potential .
Eigenschaften
IUPAC Name |
1-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-3-phenylquinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3/c1-17-15-18-9-5-7-13-21(18)27(17)23(29)16-26-22-14-8-6-12-20(22)24(30)28(25(26)31)19-10-3-2-4-11-19/h2-14,17H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXAGMVTAQGZGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4690255.png)

![N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N,3,4-TRIMETHYL-1-BENZENESULFONAMIDE](/img/structure/B4690264.png)
![1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4690278.png)
![2-[1-(2-HYDROXYBENZOYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YL]-1-PHENYL-1-ETHANONE](/img/structure/B4690281.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B4690284.png)
![3-chloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B4690293.png)
![3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(3-phenylpropyl)propanamide](/img/structure/B4690301.png)
![(2E)-3-[3-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(4-chlorophenyl)prop-2-enenitrile](/img/structure/B4690305.png)
![[5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B4690322.png)


![4-({[(1-propyl-4-piperidinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4690355.png)
